molecular formula C17H18FNO3 B5271787 N-[1-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzamide

N-[1-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzamide

Cat. No.: B5271787
M. Wt: 303.33 g/mol
InChI Key: CCQROOQNHRIESK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzamide: is an organic compound that features a benzamide core substituted with a 3-fluorobenzoyl group and a 3,4-dimethoxyphenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzamide typically involves the reaction of 3,4-dimethoxyphenylethylamine with 3-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and more efficient purification methods, such as recrystallization or chromatography, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry: N-[1-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structure suggests it could interact with biological targets, making it a candidate for developing new therapeutic agents.

Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers and coatings, where specific functional groups are required.

Mechanism of Action

The mechanism by which N-[1-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzamide exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: Shares the 3,4-dimethoxyphenyl group but lacks the benzamide and fluorine substituents.

    3,4-Dimethoxybenzamide: Similar benzamide structure but without the ethyl and fluorine groups.

    N-(3,4-Dimethoxyphenyl)ethylamides: Similar amide structure but with different substituents on the benzene ring.

Uniqueness: N-[1-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzamide is unique due to the combination of the 3,4-dimethoxyphenyl group, the ethyl linker, and the 3-fluorobenzoyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3/c1-11(12-7-8-15(21-2)16(10-12)22-3)19-17(20)13-5-4-6-14(18)9-13/h4-11H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQROOQNHRIESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.